molecular formula C17H21N3O2S B5769411 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone

3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone

Cat. No. B5769411
M. Wt: 331.4 g/mol
InChI Key: SYZDQPNTCSOPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone, also known as ETPQ, is a quinazolinone derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound possesses unique chemical and biological properties that make it an attractive target for drug development. In

Mechanism of Action

The mechanism of action of 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone involves its ability to modulate various cellular pathways. In cancer cells, 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation cells, 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone inhibits the NF-κB pathway, which is a key regulator of pro-inflammatory cytokine production. In neurological cells, 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone inhibits cancer cell growth, reduces inflammation, and protects neurons from oxidative stress. In vivo, 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone has been shown to inhibit tumor growth, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone also has limitations, including its low bioavailability and potential toxicity at high doses.

Future Directions

There are several future directions for 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone research, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the evaluation of its therapeutic potential in clinical trials. Additionally, 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone could be used as a tool compound to study various cellular pathways and to identify novel drug targets.
Conclusion:
In conclusion, 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone is a quinazolinone derivative that has potential therapeutic applications in cancer, inflammation, and neurological disorders. Its unique chemical and biological properties make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

The synthesis of 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone involves the reaction of 2-chloroethyl isothiocyanate with 3-ethyl-4-hydroxyquinazoline-2(1H)-one in the presence of piperidine. The resulting product is then oxidized to form 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone. This synthesis method has been optimized to achieve high yields and purity of 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone.

Scientific Research Applications

3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In inflammation research, 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-2-20-16(22)13-8-4-5-9-14(13)18-17(20)23-12-15(21)19-10-6-3-7-11-19/h4-5,8-9H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZDQPNTCSOPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.